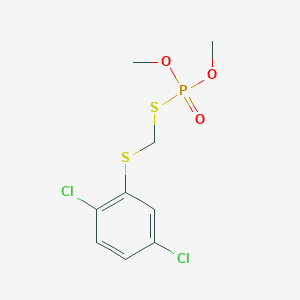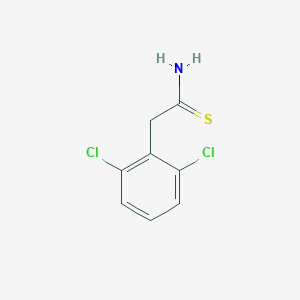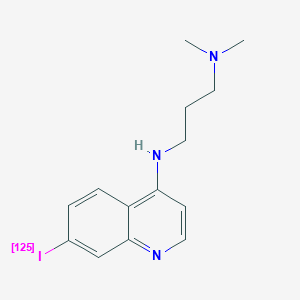
Iomethin I 125
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodine-125 (I-125) is a radioactive isotope of iodine that is commonly used in scientific research and medical applications. It has a half-life of approximately 60 days and emits gamma rays, making it an ideal tracer for various studies.
Aplicaciones Científicas De Investigación
Iomethin I 125 has a wide range of scientific research applications. It is commonly used as a tracer in biological and medical research, such as studying the uptake and metabolism of iodine in the thyroid gland. It is also used in environmental studies, such as tracking the movement of pollutants in soil and water. Additionally, Iomethin I 125 is used in radiation therapy for the treatment of cancer.
Mecanismo De Acción
Iomethin I 125 emits gamma rays, which can penetrate tissues and be detected by specialized equipment. In biological and medical research, Iomethin I 125 is typically attached to a molecule of interest, such as a protein or DNA, and then introduced into the system being studied. The gamma rays emitted by the Iomethin I 125 can then be detected, allowing researchers to track the movement and behavior of the molecule of interest.
Efectos Bioquímicos Y Fisiológicos
Iomethin I 125 is a radioactive isotope and can cause damage to living tissue if not handled properly. However, when used in controlled settings, such as in scientific research, the levels of exposure are typically low and do not cause harmful effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Iomethin I 125 in lab experiments is its high sensitivity. The gamma rays emitted by Iomethin I 125 can be detected at very low levels, allowing researchers to track even small amounts of the tracer. Additionally, Iomethin I 125 has a relatively long half-life, which allows for longer-term studies. However, the use of Iomethin I 125 can be limited by its radioactive nature, which requires special handling and disposal procedures.
Direcciones Futuras
There are many potential future directions for the use of Iomethin I 125 in scientific research. One area of interest is in the development of new imaging techniques that utilize Iomethin I 125 as a tracer. Additionally, there is ongoing research into the use of Iomethin I 125 in radiation therapy for cancer treatment, with the goal of improving the effectiveness and reducing the side effects of current treatments. Finally, there is interest in exploring the use of Iomethin I 125 in environmental studies, such as tracking the movement of pollutants in the atmosphere or oceans.
In conclusion, Iomethin I 125 is a valuable tool in scientific research with a wide range of applications. Its sensitivity and long half-life make it an ideal tracer for many studies, and ongoing research is exploring new ways to utilize this isotope in the future.
Métodos De Síntesis
Iomethin I 125 is typically produced by neutron activation of natural or enriched stable iodine. The process involves bombarding iodine with neutrons, which results in the formation of Iomethin I 125. The resulting Iomethin I 125 is then purified and packaged for use.
Propiedades
Número CAS |
17033-82-8 |
|---|---|
Nombre del producto |
Iomethin I 125 |
Fórmula molecular |
C14H18IN3 |
Peso molecular |
353.22 g/mol |
Nombre IUPAC |
N-(7-(125I)iodanylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17)/i15-2 |
Clave InChI |
XKUMTLINEKGTOG-VLPIPSKASA-N |
SMILES isomérico |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)[125I] |
SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
SMILES canónico |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
Otros números CAS |
17033-82-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



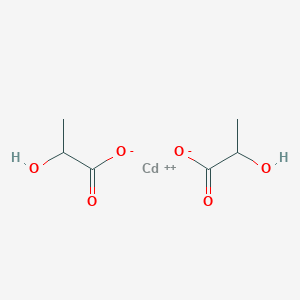
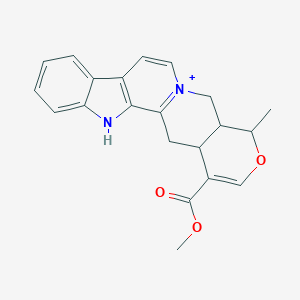
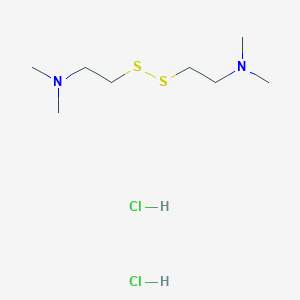

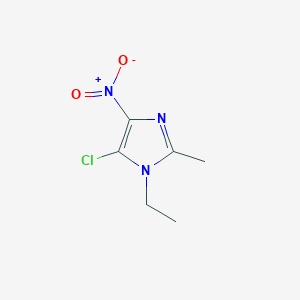
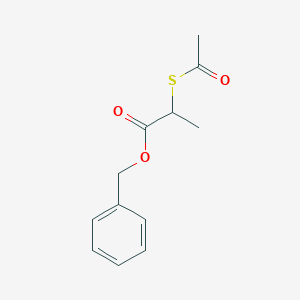
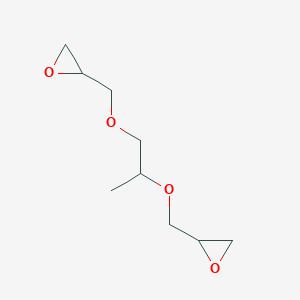

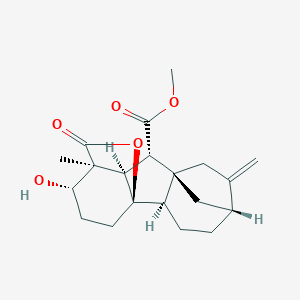
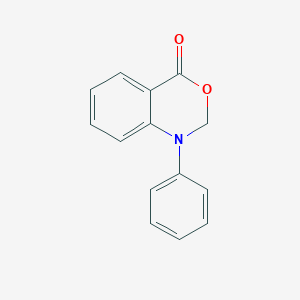
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
